molecular formula C8H11NO3S B2473846 3-(Methoxymethyl)benzenesulfonamide CAS No. 1017264-53-7

3-(Methoxymethyl)benzenesulfonamide

Cat. No. B2473846
CAS RN: 1017264-53-7
M. Wt: 201.24
InChI Key: LKVNLNWSKZFZPK-UHFFFAOYSA-N
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Description

“3-(Methoxymethyl)benzenesulfonamide” is a chemical compound with the CAS Number: 1017264-53-7 . It has a molecular weight of 201.25 and its IUPAC name is 3-(methoxymethyl)benzenesulfonamide . The compound is typically stored at a temperature of 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for “3-(Methoxymethyl)benzenesulfonamide” is 1S/C8H11NO3S/c1-12-6-7-3-2-4-8 (5-7)13 (9,10)11/h2-5H,6H2,1H3, (H2,9,10,11) . The crystal structure of the compound is stabilized by hydrogen bonds and van der Waals forces .

Scientific Research Applications

Anticancer Agents

“3-(Methoxymethyl)benzenesulfonamide” is a derivative of benzenesulfonamide, which has been studied for its potential as an anticancer agent . Specifically, it has been used in the synthesis of new aryl thiazolone–benzenesulfonamides, which have shown significant inhibitory effects against certain types of breast cancer cell lines .

Antimicrobial Agents

In addition to their anticancer properties, benzenesulfonamide derivatives have also been studied for their potential as antimicrobial agents . The carbonic anhydrase IX inhibitory effect of these compounds could potentially interfere with bacterial growth .

Kinase Inhibitors

Benzenesulfonamide analogs, including “3-(Methoxymethyl)benzenesulfonamide”, have been identified as kinase inhibitors . These compounds have shown promising anticancer properties, particularly in cells overexpressing TrkA .

Carbonic Anhydrase IX Inhibitors

The compounds synthesized from “3-(Methoxymethyl)benzenesulfonamide” have shown excellent enzyme inhibition against carbonic anhydrase IX . This enzyme is overexpressed in many solid tumors, and its selective inhibition can be a useful target for discovering novel antiproliferative agents .

Apoptosis Inducers

Some of the compounds synthesized from “3-(Methoxymethyl)benzenesulfonamide” have been found to induce apoptosis in certain cancer cell lines . For example, one of the compounds was able to induce apoptosis in MDA-MB-231, a triple-negative breast cancer cell line .

Cellular Uptake Studies

“3-(Methoxymethyl)benzenesulfonamide” and its derivatives have been used in cellular uptake studies . These studies are important for understanding how these compounds interact with cells and can provide valuable information for the development of new drugs .

Mechanism of Action

While the specific mechanism of action for “3-(Methoxymethyl)benzenesulfonamide” is not available, sulfonamides in general have been found to inhibit carbonic anhydrase, an enzyme that plays a key role in regulating pH and fluid balance in the body .

It has a molecular weight of 201.25 . The compound is typically stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Future Directions

Research into sulfonamides, including “3-(Methoxymethyl)benzenesulfonamide”, continues to be an active area of study. For instance, new benzenesulfonamide derivatives are being synthesized and studied for their potential as anticancer and antimicrobial agents .

properties

IUPAC Name

3-(methoxymethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-12-6-7-3-2-4-8(5-7)13(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVNLNWSKZFZPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)benzene-1-sulfonamide

CAS RN

1017264-53-7
Record name 3-(methoxymethyl)benzene-1-sulfonamide
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